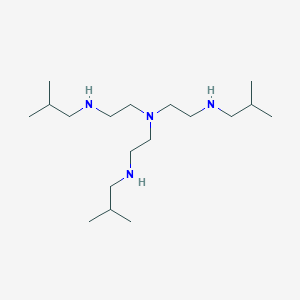

TRIS(ISOBUTYLAMINOETHYL)AMINE

Descripción general

Descripción

TRIS(ISOBUTYLAMINOETHYL)AMINE, also known as this compound, is a chemical compound with the molecular formula C18H42N4 and a molecular weight of 314.55 g/mol . It is a colorless to pale yellow liquid that is hygroscopic and has a boiling point of approximately 335°C . This compound is used in various chemical and industrial applications due to its unique properties.

Mecanismo De Acción

Target of Action

TRIS(ISOBUTYLAMINOETHYL)AMINE, also known as N1-Isobutyl-N2,N2-bis(2-(isobutylamino)ethyl)ethane-1,2-diamine or N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine, is a compound that primarily targets primary amines . Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .

Mode of Action

The compound interacts with its targets through hydrogen-bonding interactions . The presence of an aminated buffer, such as Tris, produces a severe decrease in the number of enzyme-support bonds when the enzymes are immobilized on glyoxyl supports . This effect grows with the buffer concentration, and it is translated into a decrease in immobilized enzyme stability .

Biochemical Pathways

This compound is widely used as a buffer in biochemical reactions . It can be used to buffer anywhere within the pH range of 7 to 9 by utilizing a combination of the free base and its salts . It has been used to stabilize enzymes in aqueous solution and also to enhance their effects .

Pharmacokinetics

The compound is readily water-soluble (up to 80 g/100 mL water) and possesses alcohol and glycol solubility as well . Its alkalinity is mild enough to show compatibility and utility with enzyme systems . .

Result of Action

The compound’s action results in the stabilization of enzymes in aqueous solution and enhancement of their effects . The presence of an aminated buffer, such as tris, can decrease the stability of immobilized enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s temperature coefficient more closely approximates that of whole blood and plasma than do those of phosphate and other buffers . Moreover, it has negligible metal binding with calcium, magnesium, and manganese cations . It also has insignificant light absorption between 240 and 700 nanometers

Métodos De Preparación

The synthesis of TRIS(ISOBUTYLAMINOETHYL)AMINE typically involves the reaction of isobutylamine with tris(2-chloroethyl)amine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and requires careful control of temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

TRIS(ISOBUTYLAMINOETHYL)AMINE undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

TRIS(ISOBUTYLAMINOETHYL)AMINE has a wide range of applications in scientific research, including:

Comparación Con Compuestos Similares

TRIS(ISOBUTYLAMINOETHYL)AMINE can be compared with other similar compounds, such as tris(2-aminoethyl)amine and tris(hydroxymethyl)aminomethane . While these compounds share some structural similarities, this compound is unique in its ability to stabilize mixed-cation perovskites and its specific applications in advanced material synthesis . Other similar compounds include:

Tris(2-aminoethyl)amine: Used in coordination chemistry and as a ligand.

Tris(hydroxymethyl)aminomethane: Commonly used as a buffer in biological and chemical applications.

Propiedades

IUPAC Name |

N-(2-methylpropyl)-N',N'-bis[2-(2-methylpropylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42N4/c1-16(2)13-19-7-10-22(11-8-20-14-17(3)4)12-9-21-15-18(5)6/h16-21H,7-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJOLSKIZRDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCN(CCNCC(C)C)CCNCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

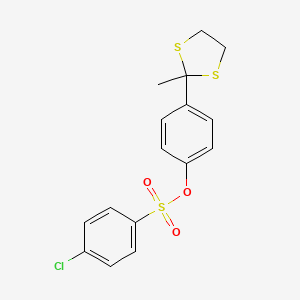

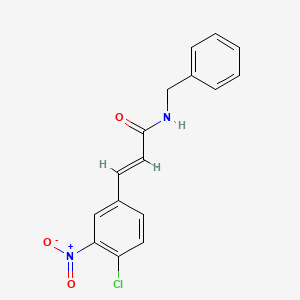

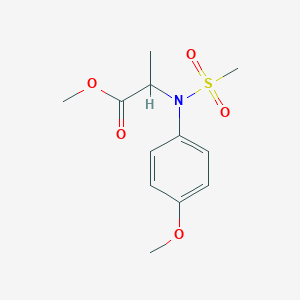

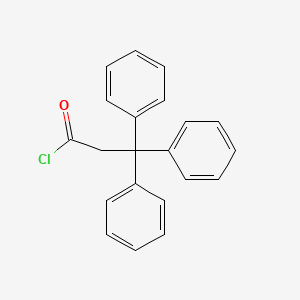

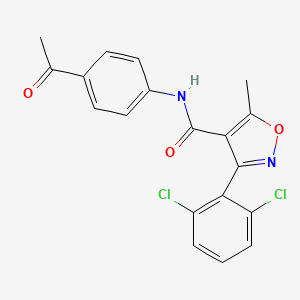

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B3126113.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B3126131.png)

![N'-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)